![molecular formula C12H15NO3S2 B5137819 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide is a chemical compound that has garnered attention for its potential applications in scientific research. This compound is a thiomorpholine derivative that has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. In
作用機序
The mechanism of action of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways involved in inflammation, cancer cell death, and oxidative stress. Specifically, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression. Additionally, this compound has been shown to activate the Nrf2-Keap1 signaling pathway, which plays a critical role in antioxidant defense.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide are diverse. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to induce cancer cell death through the activation of apoptotic pathways. This compound has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), in various cell types.
実験室実験の利点と制限
One of the main advantages of using 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide in lab experiments is its relatively simple synthesis method and high yield. Additionally, this compound has been shown to be relatively non-toxic in vitro and in vivo, making it a potentially useful tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide. One potential direction is to explore the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more efficient and effective synthesis methods for 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide could facilitate its use in a wider range of scientific research applications.
合成法
The synthesis of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide involves the reaction of thiomorpholine with phenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction forms the desired compound, which can be purified through recrystallization or column chromatography. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
科学的研究の応用
The potential applications of 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide in scientific research are vast. This compound has been shown to have anti-inflammatory properties and has been used in studies exploring the mechanisms of inflammation in various diseases. Additionally, 4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide has been shown to have antitumor activity and has been used in studies exploring the mechanisms of cancer cell death. This compound has also been used in studies exploring the role of oxidative stress in various diseases, as it has been shown to have antioxidant properties.
特性
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c14-12(10-17-11-4-2-1-3-5-11)13-6-8-18(15,16)9-7-13/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNQWACCOLKUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

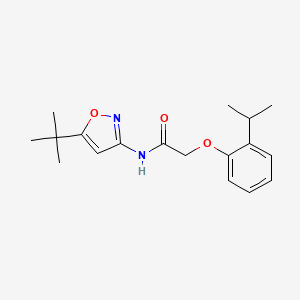

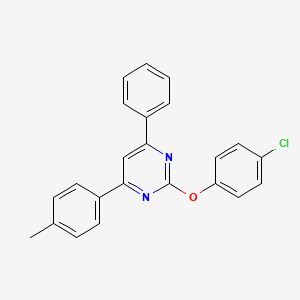
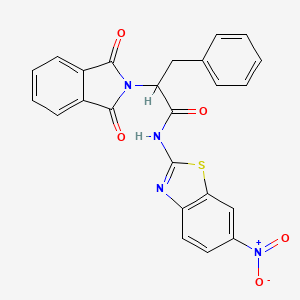
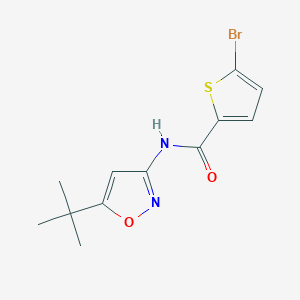

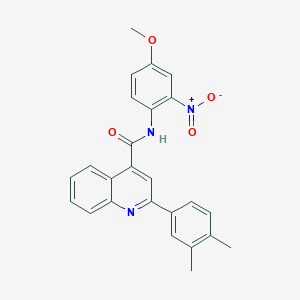
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)
![2-[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5137805.png)
![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
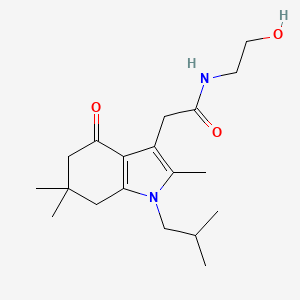
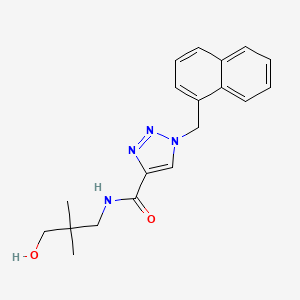
![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)